molecular formula C17H15BrN2O B2818496 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol CAS No. 25808-40-6

2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol

Cat. No.: B2818496
CAS No.: 25808-40-6
M. Wt: 343.224
InChI Key: RYQGPATZUNAAGA-UHFFFAOYSA-N
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Description

2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group and two phenyl groups attached to the imidazole ring, along with an ethanol group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

The synthesis of 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4,5-diphenyl-1H-imidazole with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and phenyl groups contribute to its binding affinity and specificity, while the ethanol group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol include other imidazole derivatives with different substituents. For example:

    2-(2-chloro-4,5-diphenyl-1H-imidazol-1-yl)ethanol: Similar structure but with a chloro group instead of a bromo group.

    2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)propane: Similar structure but with a propane group instead of an ethanol group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(2-bromo-4,5-diphenylimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-17-19-15(13-7-3-1-4-8-13)16(20(17)11-12-21)14-9-5-2-6-10-14/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQGPATZUNAAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)Br)CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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